molecular formula C3H5N3S B3053259 2-Amino-2-cyanoethanethioamide CAS No. 52501-63-0

2-Amino-2-cyanoethanethioamide

Cat. No. B3053259
CAS RN: 52501-63-0
M. Wt: 115.16 g/mol
InChI Key: FGPAUJIWHZGCDL-UHFFFAOYSA-N
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Description

2-Amino-2-cyanoethanethioamide, also known as 2-Cyanothioacetamide, is an organic compound with the molecular formula C3H4N2S and a molecular weight of 100.14 g/mol . It is also known by other synonyms such as 2-cyanoethanethioamide, cyanothioacetamide, ethanethioamide, and 2-cyano .


Synthesis Analysis

The synthesis of 2-Amino-2-cyanoethanethioamide involves several methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .


Chemical Reactions Analysis

2-Amino-2-cyanoethanethioamide has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of 3,4-trans-4-aryl-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolates and bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] .


Physical And Chemical Properties Analysis

2-Amino-2-cyanoethanethioamide is a beige to brown compound that does not mix well with water . It has a molecular weight of 100.14 g/mol and a molecular formula of C3H4N2S . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Molecular Structure and Properties

Natural Bonding Orbital and Frontier Molecular Orbital Study 2-Aminoethanethiol, closely related to 2-Amino-2-cyanoethanethioamide, has been investigated for its molecular structure using ab initio HF and DFT calculations. The study provides insights into the molecule's stability, which arises from hyperconjugative interactions and charge delocalization. The research also delves into molecular electrostatic potential (MESP), HOMO and LUMO analysis, and various thermodynamic properties, offering a comprehensive understanding of the molecule's intrinsic characteristics (Rajalakshmi, 2019).

Solubility and Thermodynamic Modelling

Solubility Determination and Thermodynamic Modelling The solubility of 2-amino-5-methylthiazole, akin to 2-Amino-2-cyanoethanethioamide, in various organic solvents has been meticulously determined and modelled over a range of temperatures. The study not only provides the solubility data but also discusses the mixing properties of solutions, shedding light on the molecule's behavior in different solvent environments (Gaoquan Chen et al., 2017).

Surface Chemistry and Monolayer Formation

Structures of Monolayers formed from HS—(CH2)2—X Thiols This study investigates the structure of monolayers formed from molecules like 2-aminoethanethiol on metal surfaces using surface-enhanced Raman scattering. The findings provide valuable insights into the interactions between the molecule and various metals, potentially guiding the design of surface coatings or interfaces in scientific applications (A. Kudelski, 2003).

Applications in Synthesis and Pharmacology

Synthesis, Reactions, and Antiviral Activity The study focuses on the synthesis and reactions of 2-cyanoethanethioamide derivatives, exploring their potential in creating heterocyclic compounds with antiviral activity. This research might pave the way for the development of new drugs or therapeutic agents (F. Attaby et al., 2007).

Recent Developments of 2-aminothiazoles in Medicinal Chemistry 2-aminothiazoles, closely related to 2-Amino-2-cyanoethanethioamide, have been explored for their therapeutic potential, leading to the development of new compounds with activities in various areas including anticancer, antitumor, antidiabetic, and anticonvulsant. This review provides a comprehensive overview of the recent advances in this domain (Debasis Das et al., 2016).

Safety and Hazards

2-Amino-2-cyanoethanethioamide is considered harmful and light sensitive . It is classified as dangerous with hazard codes of 20/21/22-36/37/38 . Safety measures include avoiding contact with skin and eyes, wearing suitable protective clothing and gloves, and in case of contact with eyes, rinsing immediately with plenty of water and seeking medical advice .

properties

IUPAC Name

2-amino-2-cyanoethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPAUJIWHZGCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377921
Record name 2-amino-2-cyanoethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52501-63-0
Record name 2-amino-2-cyanoethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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